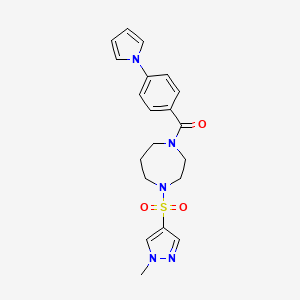

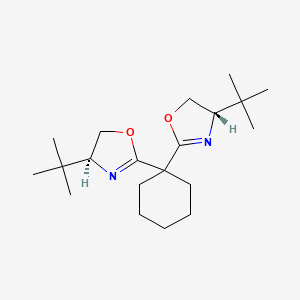

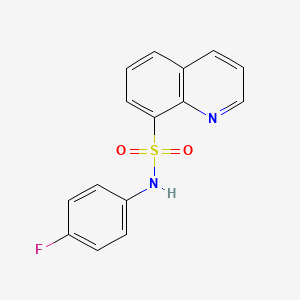

![molecular formula C24H27N5O3 B2954643 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea CAS No. 1251682-70-8](/img/structure/B2954643.png)

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N’-(2,4-dimethoxyphenyl)urea” is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound and is a colorless, slightly viscous liquid . Many of its derivatives are found in commercial products or in nature .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the one you’re interested in, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, under amide coupling conditions, utilizing 1-[bis(dimethylamino)methylene]-1 H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N, N-diisopropylethylamine (DIEA) in dichloroethane (DCE), the synthesis began with substituted 2-amino-benzothiazole 3 intermediates and variously substituted cycloalkyl carboxylic acids .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively . The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

The formal acylation of the benzothiazoles is achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Anticancer Activity

Research into unsymmetrical ureas, including derivatives of benzothiazoles, has shown promising enzyme inhibition and anticancer activities. For instance, compounds like N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea have been synthesized and demonstrated in vitro anticancer activity, alongside enzyme inhibition properties against urease, β-glucuronidase, and snake venom phosphodiesterase, suggesting their potential in developing new therapeutic agents (Mustafa, Perveen, & Khan, 2014).

DNA-Topoisomerase Inhibitory Activity

New asymmetric ureas and thioureas were synthesized, showing significant cytotoxic effects on Ehrlich carcinoma and K562 human leukemia cells. Their potential to inhibit DNA topoisomerases I and II-alpha highlights their application in exploring new anticancer strategies (Esteves-Souza et al., 2006).

Agricultural Applications

In the context of agriculture, derivatives of N-(benzothiazol-2-yl)N,N′-dimethyl urea have been investigated for their efficacy in controlling weeds in wheat when mixed with adjuvants. This research underscores the potential of benzothiazole derivatives in enhancing the effectiveness of herbicides, offering a method to improve crop yields and manage weed populations (Varshney & Singh, 1990).

Antioxidant Activity and Toxicity Mitigation

Investigations into benzothiazole derivatives have also explored their antioxidant activities, particularly in the context of mitigating toxicity. A study evaluated new benzothiazole-isothiourea derivatives for their ability to inactivate reactive chemical species, showing promising results in the initial phase of acetaminophen-induced hepatotoxicity. This suggests their potential in developing protective agents against oxidative stress-induced damage (Cabrera-Pérez et al., 2016).

Somatic Embryogenesis in Citrus

Additionally, certain diphenylurea derivatives have been studied for their ability to induce somatic embryogenesis in citrus species. This research provides insights into plant tissue culture and the potential for improving propagation techniques in horticulture, showcasing the versatility of these chemical compounds in scientific research beyond their pharmacological uses (Carra et al., 2006).

Wirkmechanismus

While the specific mechanism of action for “N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N’-(2,4-dimethoxyphenyl)urea” is not mentioned in the search results, benzothiazole derivatives have shown promising anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Zukünftige Richtungen

Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on further exploring the structure-activity relationships of these compounds, optimizing their synthesis, and investigating their mechanisms of action. This could lead to the development of more potent inhibitors with enhanced anti-tubercular activity .

Eigenschaften

IUPAC Name |

N-(oxolan-2-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c30-23(26-16-19-8-5-15-31-19)18-10-13-29(14-11-18)22-20(9-4-12-25-22)24-27-21(28-32-24)17-6-2-1-3-7-17/h1-4,6-7,9,12,18-19H,5,8,10-11,13-16H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKLILBJUOWBFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

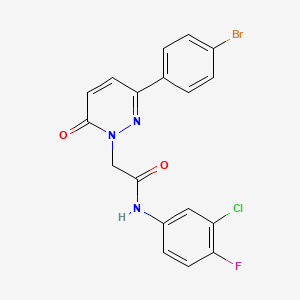

![N-(4-(3-methoxypiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2954569.png)

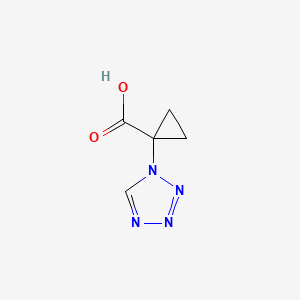

![2-(chloromethyl)-6-methyl-5-(2-methylbutyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2954573.png)

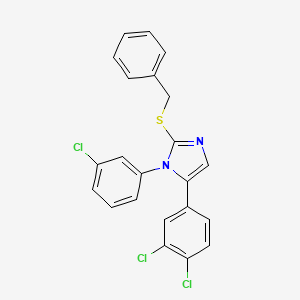

![4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol](/img/structure/B2954578.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid](/img/structure/B2954581.png)

![4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B2954583.png)